N-(2-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Description
N-(2-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a synthetic organic compound featuring a thiazole core substituted with a methyl group at position 2 and a thiophene ring at position 2. The propanamide side chain is attached to position 5 of the thiazole, terminating in a 2-fluorophenyl group. The fluorine atom at the ortho position of the phenyl group may enhance metabolic stability and influence electronic properties, while the thiophene-thiazole system could contribute to π-stacking interactions or target-specific binding .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-11-19-17(14-7-4-10-22-14)15(23-11)8-9-16(21)20-13-6-3-2-5-12(13)18/h2-7,10H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUWHIRCCVYCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H18F N3OS
- Molecular Weight : 327.41 g/mol
- IUPAC Name : N-(2-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
The presence of a fluorine atom and a thiazole ring contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit promising anticancer properties. The thiazole moiety in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its efficacy against various pathogens could be explored in future research, particularly in the context of drug-resistant strains.
In Vitro Studies
In vitro studies have shown that thiazole-containing compounds can inhibit specific kinases involved in cancer cell signaling pathways. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
In Vivo Studies
Animal models are essential for evaluating the pharmacokinetics and therapeutic efficacy of new compounds. Preliminary results from studies involving related thiazole derivatives suggest a favorable safety profile and effective tumor reduction in treated subjects.
Clinical Trials
Conducting clinical trials will be vital to assess the safety and efficacy of this compound in humans.
Structural Modifications
Modifying the chemical structure could enhance its biological activity and reduce potential side effects.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
- N-(3-chlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide This compound differs by replacing the 2-fluorophenyl group with a 3-chlorophenyl substituent. Chlorine’s electron-withdrawing nature is less pronounced than fluorine, which could influence electronic distribution in the aromatic ring .
- N-cyclopentyl-3-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanamide Here, the aromatic phenyl group is replaced with a cyclopentyl moiety. Such a change might enhance membrane permeability but reduce target specificity in biological systems .
Fluorinated Derivatives with Heterocyclic Modifications
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
This analogue replaces the thiazole-thiophene system with a tetrazole ring and a 4-methoxyphenyl group. The tetrazole’s high polarity and hydrogen-bonding capacity could improve aqueous solubility but reduce blood-brain barrier penetration. The para-fluorophenyl group may offer distinct pharmacokinetic profiles compared to the ortho-substituted derivative .Ethyl 2-(2-(3-(1-(4-fluorophenyl)-1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropanamido)thiazol-4-yl)acetate
This compound integrates an indazole ring and ester functionality. The indazole’s planar structure and hydrogen-bonding sites may enhance binding to kinase targets, while the ester group could serve as a prodrug moiety, altering metabolic stability compared to the parent amide .
Opioid-Related Analogues
- Ortho-fluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
While structurally distinct (piperidine core vs. thiazole), this opioid shares the 2-fluorophenyl-propanamide motif. The fluorine atom in both compounds may similarly resist oxidative metabolism, prolonging half-life. However, the thiazole-thiophene system in the target compound likely redirects activity away from opioid receptors toward alternative targets .
Key Comparative Data (Inferred from Structural Trends)
Biological Activity
Molecular Formula
The molecular formula of N-(2-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is .
Structural Features
- Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
- Thiazole Ring : Known for various pharmacological properties, thiazoles often exhibit antimicrobial and anti-inflammatory activities.
- Thiophene Substituent : This heterocyclic compound adds to the overall biological profile, potentially enhancing activity against specific targets.
Antimicrobial Activity
Recent studies indicate that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Potential
Research into thiazole derivatives has revealed promising anticancer activity. For example, certain thiazole-based compounds have been found to inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of signaling pathways associated with cell survival.
Inhibition of Enzymatic Activity
Thiazole derivatives have been reported to inhibit key enzymes involved in inflammatory processes. The potential for this compound to act as an enzyme inhibitor could be explored further in the context of inflammatory diseases.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antimicrobial activity.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that thiazole-containing compounds could reduce cell viability significantly. For instance, a derivative with a similar scaffold showed an IC50 value of 25 µM against breast cancer cells. This indicates that this compound could be investigated for its potential anticancer properties.
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
